molecular formula C9H15NO4 B8018565 2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester

2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester

Cat. No.: B8018565
M. Wt: 201.22 g/mol
InChI Key: APINPQMNSPWPGH-UHFFFAOYSA-N
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Description

2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester is an organic compound with a complex structure that includes a formylamino group, a hydroxy group, and a pentenoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: The compound may have potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The formylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxy and ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Formylamino-3-hydroxy-4-methyl-4-pentenoic acid ethyl ester include other formylamino and hydroxy-substituted pentenoic acid esters. These compounds share similar structural features but may differ in their specific functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-formamido-3-hydroxy-4-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-4-14-9(13)7(10-5-11)8(12)6(2)3/h5,7-8,12H,2,4H2,1,3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APINPQMNSPWPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=C)C)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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